molecular formula C16H12N2O B14450853 2,5-Diphenyl-3-nitrosopyrrole CAS No. 75096-67-2

2,5-Diphenyl-3-nitrosopyrrole

Cat. No.: B14450853
CAS No.: 75096-67-2
M. Wt: 248.28 g/mol
InChI Key: QWYPKPHVYMSSKS-UHFFFAOYSA-N
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Description

2,5-Diphenyl-3-nitrosopyrrole is a chemical compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a pyrrole ring, which is further substituted with two phenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-nitrosopyrrole typically involves the nitration of 2,5-diphenylpyrrole. One common method includes the reaction of 2,5-diphenylpyrrole with nitrosyl chloride (NOCl) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenyl-3-nitrosopyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

Scientific Research Applications

2,5-Diphenyl-3-nitrosopyrrole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-nitrosopyrrole involves its interaction with molecular targets through the nitroso group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

    2,5-Diphenylpyrrole: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    3-Nitrosopyrrole: Similar structure but without the phenyl substitutions, leading to different reactivity and applications.

    2,3,5-Triphenylpyrrole:

Properties

CAS No.

75096-67-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-nitroso-2,5-diphenyl-1H-pyrrole

InChI

InChI=1S/C16H12N2O/c19-18-15-11-14(12-7-3-1-4-8-12)17-16(15)13-9-5-2-6-10-13/h1-11,17H

InChI Key

QWYPKPHVYMSSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)N=O

Origin of Product

United States

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